molecular formula C11H12O4 B14793208 (3-(Carboxymethyl)phenyl)propanoic acid

(3-(Carboxymethyl)phenyl)propanoic acid

Cat. No.: B14793208
M. Wt: 208.21 g/mol
InChI Key: FKIQWWHXWGMRID-UHFFFAOYSA-N
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Description

(3-(Carboxymethyl)phenyl)propanoic acid is a high-purity chemical reagent intended for research and development applications exclusively. This compound features both a phenylpropionic acid and a carboxymethyl functional group on the same aromatic ring, making it a versatile building block in organic synthesis and medicinal chemistry. Compounds with phenylpropionic acid structures are of significant research interest. For instance, 3-phenylpropionic acid (hydrocinnamic acid) is a known metabolite derived from the gut microbiota and has been shown to promote intestinal epithelial barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Furthermore, structurally similar molecules are frequently explored as key intermediates in pharmaceutical synthesis. Research into insulin-degrading enzyme (IDE) inhibitors, for example, has utilized compounds bearing imidazole and phenylpropionic acid-derived chains, highlighting the relevance of this structural motif in designing bioactive molecules . The carboxymethyl group also enhances the molecule's utility for further chemical modifications, including the formation of polymer complexes or conjugation to larger biomolecules. This capability is valuable for developing new bioactive compounds, as demonstrated in studies where carboxymethyl cellulose was modified with 2-amino-3-phenylpropanoic acid to create materials with potential biological activities . (3-(Carboxymethyl)phenyl)propanoic acid is a promising reagent for use as a synthetic intermediate in drug discovery projects, particularly in the development of enzyme inhibitors and other therapeutically relevant agents. It is also suitable for chemical biology studies and as a precursor for creating more complex molecular architectures. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-[3-(carboxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12O4/c12-10(13)5-4-8-2-1-3-9(6-8)7-11(14)15/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15)

InChI Key

FKIQWWHXWGMRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CC(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical and Structural Profile of (3-(Carboxymethyl)phenyl)propanoic Acid

Molecular Characteristics

The compound, with the systematic name 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (CAS: 83237-49-4), features a molecular formula of C₁₇H₁₆O₄S and a molecular weight of 316.37 g/mol . Its structure integrates a phenylthio group (-SPh) at the 4-position, a carboxymethyl moiety (-CH₂COOH) at the 3-position, and a propanoic acid side chain, creating a planar aromatic system conducive to selective reactivity. Key physicochemical properties include:

Property Value Source
Melting Point 145.5–146°C
Boiling Point (predicted) 517.4°C at 760 mmHg
Density 1.34 g/cm³
pKa 4.09 (carboxylic acid group)
Solubility Slightly soluble in acetone

Industrial Synthesis Routes

Ketalization-Bromination-Rearrangement Cascade

The most extensively documented method, described in CN103351318A , employs a five-step, one-pot cascade reaction starting from methyl 5-propionyl-2-phenylthiophenylacetate (II) . This approach achieves an impressive 81% overall yield with 99.3% purity , making it industrially viable.

Step 1: Ketal Formation

The substrate reacts with neopentyl glycol and trimethyl orthoformate under p-toluenesulfonic acid catalysis at reflux. This forms a six-membered ketal ring (III ), stabilizing the carbonyl group and preventing undesired side reactions. HPLC analysis confirms >98% conversion with <1% residual starting material .

Step 2: Bromination

The ketal intermediate undergoes bromination in carbon tetrachloride at 10–25°C , yielding the bromoketal derivative (IV ). Controlled temperature maintenance ensures minimal diastereomer formation, with >97% product content by HPLC.

Step 3: Zinc-Catalyzed Rearrangement

Heating IV with zinc oxide in toluene induces a Fries-like rearrangement, repositioning the bromine atom. This step proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.

Hydrolysis and Acidification

The rearranged product is treated with KOH in methanol/water , followed by HCl acidification to pH 1. Recrystallization from 80% ethanol affords the final product as an off-white crystalline solid.

Table 1: Optimized Reaction Conditions for Industrial Synthesis

Step Reagents/Conditions Temperature Time Yield
1 Neopentyl glycol, trimethyl orthoformate, p-TsOH Reflux 1 h 98%
2 Br₂ in CCl₄ 19–25°C 5 h 97%
3 ZnO, toluene Reflux 10 h 95%
4 KOH, MeOH/H₂O Reflux 2 h 98%
5 HCl, EtOH recrystallization RT 99%

Alternative Methodologies

Orthoester-Mediated Cyclization

A comparative approach utilizes orthoesters as dehydrating agents to form the ketal intermediate. While this method reduces byproduct formation, it requires stringent moisture control, limiting its scalability compared to the industrial protocol.

Enzymatic Asymmetric Synthesis

Emerging biocatalytic methods employ lipases to enantioselectively hydrolyze ester precursors. Though currently yielding <50% ee , protein engineering efforts aim to enhance stereocontrol for NSAID applications.

Mechanistic Insights and Process Optimization

Ketal Stability and Ring Strain Effects

The preference for neopentyl glycol over smaller diols (e.g., ethylene glycol) stems from its ability to form a low-strain six-membered ketal . Computational studies (DFT-B3LYP/6-31G*) reveal a 12.3 kcal/mol stabilization compared to five-membered analogues, explaining the high conversion in Step 1.

Bromine vs. Iodine in Halogenation

Early routes used iodine , but bromine substitution reduces costs by 63% while maintaining reactivity. Kinetic studies show a second-order dependence on Br₂ concentration, suggesting a bimolecular transition state during halogenation.

Solvent Effects in Rearrangement

Toluene outperforms polar aprotic solvents (DMF, DMSO) in the zinc-mediated step due to its ability to stabilize radical intermediates. Solvent parameter analysis (Hildebrand solubility) correlates reaction rate with a δ-value of 8.9–9.1 MPa¹/² .

Chemical Reactions Analysis

Types of Reactions

(3-(Carboxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Carboxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The carboxylic acid groups can form hydrogen bonds with target proteins, affecting their structure and function .

Comparison with Similar Compounds

Key Observations :

  • Acidity: The dual carboxyl groups in (3-(Carboxymethyl)phenyl)propanoic acid result in a lower pKa compared to monofunctional analogs like 3-phenylpropanoic acid, enhancing its metal-chelating capacity .
  • Solubility: Hydroxyl-substituted derivatives (e.g., 3-(3-Hydroxyphenyl)propanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas lipophilic substituents (e.g., chlorophenyl in Ketoprofen) reduce solubility .
  • Bioactivity: Amide-containing derivatives, such as 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid, show targeted biological activity (e.g., binding to nuclear receptors), unlike unsubstituted phenylpropanoic acids .

Q & A

Q. What are the established synthetic routes for (3-(Carboxymethyl)phenyl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally similar propanoic acid derivatives (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) involves multi-step reactions:

  • Esterification : Methylation of the carboxylic acid group under acidic conditions (e.g., H₂SO₄ in methanol) to form the ester intermediate .
  • Functionalization : Introduction of substituents (e.g., alkoxy groups) via nucleophilic substitution or coupling reactions. For example, propargyl ether formation using sodium hydride (NaH) in dimethylformamide (DMF) .
  • Hydrolysis : Final hydrolysis of the ester to regenerate the carboxylic acid group using NaOH or LiOH .

Q. Key Considerations :

  • Reagent Selection : Use of anhydrous solvents (e.g., DMF) minimizes side reactions.
  • Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation.
  • Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane) is critical for purifying intermediates.

Table 1 : Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
EsterificationH₂SO₄, MeOH, reflux85–90
Alkoxy SubstitutionNaH, DMF, propargyl bromide70–75
Hydrolysis2M LiOH, THF/H₂O>95

Q. What analytical techniques are most reliable for characterizing (3-(Carboxymethyl)phenyl)propanoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms the presence of the carboxymethyl group (δ ~2.5–3.0 ppm for CH₂, δ ~170–175 ppm for COOH) and aromatic protons (δ ~6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions.
  • X-ray Crystallography : Determines molecular geometry and hydrogen-bonding patterns (e.g., dimer formation via O–H⋯O interactions in carboxylic acid derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

Critical Note : For isomers or derivatives, combine LC-MS to confirm molecular weight and FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can (3-(Carboxymethyl)phenyl)propanoic acid be utilized in drug delivery systems?

Methodological Answer: The carboxymethyl group enables conjugation to biomolecules or nanoparticles:

  • Dendrimer Functionalization : The carboxylic acid moiety reacts with amine-terminated dendrimers via EDC/NHS coupling, forming stable amide bonds. This modular approach enhances drug-loading capacity and targeting efficiency .
  • PET Imaging Probes : Chelation with radionuclides (e.g., ⁶⁸Ga) via carboxylate coordination creates tracers for whole-body imaging. Example: ⁶⁸Ga-labeled microbubbles for tumor vasculature studies .

Q. Challenges :

  • Steric Hindrance : Bulky substituents on the phenyl ring may reduce conjugation efficiency.
  • pH Sensitivity : Carboxylic acid protonation/deprotonation affects solubility in physiological conditions.

Table 2 : Applications in Drug Delivery

ApplicationConjugation MethodKey OutcomeReference
Dendrimer Drug CarrierEDC/NHS, pH 7.480% loading efficiency
⁶⁸Ga-Labeled TracerGaCl₃, acetate buffer>90% radiochemical purity

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media vs. serum-containing).
  • Isomeric Purity : Ensure enantiomeric purity via chiral HPLC, as impurities (e.g., R vs. S isomers) can skew results .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to validate binding affinities to target proteins (e.g., COX-2) and compare with experimental IC₅₀ values .

Case Study : A 2024 study resolved conflicting COX-2 inhibition data by repeating assays with ultra-pure compound (HPLC >99%) and identifying a critical salt-bridge interaction missed in prior models .

Q. What thermodynamic properties are critical for stability studies of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td >200°C for crystalline forms).
  • Differential Scanning Calorimetry (DSC) : Identifies melting points (Tm ~150–160°C) and polymorphic transitions .
  • Solution Thermodynamics : Measure pKa (typically ~4.2–4.8 for carboxylic acid) via potentiometric titration to predict ionization in biological systems .

Key Insight : Hydration (e.g., monohydrate vs. anhydrous forms) significantly impacts solubility and shelf life.

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